molecular formula C10H7ClN2O2 B15365044 2-Chloro-4-methyl-8-nitroquinoline CAS No. 54965-58-1

2-Chloro-4-methyl-8-nitroquinoline

Cat. No.: B15365044
CAS No.: 54965-58-1
M. Wt: 222.63 g/mol
InChI Key: HWDHWXUREISFJF-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₇ClN₂O₂. Structure: A quinoline core substituted with a chlorine atom at position 2, a methyl group at position 4, and a nitro group at position 8 . Physical Properties:

  • Melting Point: 143°C .
  • Spectral Data: ¹H NMR (CDCl₃): δ 2.74 (CH₃), 7.35 (H3), 7.62–7.66 (H6), 8.00 (H5), 8.18 (H7) . ¹³C NMR (CDCl₃): δ 18.9 (CH₃), 124.2–153.2 (aromatic carbons) . Synthesis: Prepared via nitration of 2-chloro-4-methylquinoline, purified by silica gel chromatography (cyclohexane/acetone) and recrystallized in isopropanol . Applications: Investigated as a nitroreductase (NTR)-bioactivated antikinetoplastid agent, leveraging the nitro group for prodrug activation .

Properties

IUPAC Name

2-chloro-4-methyl-8-nitroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6-5-9(11)12-10-7(6)3-2-4-8(10)13(14)15/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDHWXUREISFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701297849
Record name 2-Chloro-4-methyl-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54965-58-1
Record name 2-Chloro-4-methyl-8-nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54965-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methyl-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Quinoline, 2-chloro-4-methyl-8-nitro- has various applications in scientific research:

  • Medicinal Chemistry: It is used as a precursor in the synthesis of antimalarial, antibacterial, and anticancer drugs.

  • Biology: It serves as a fluorescent probe in biological imaging and as a tool in studying biological processes.

  • Industry: It is used in the production of dyes, pigments, and catalysts.

Mechanism of Action

Quinoline, 2-chloro-4-methyl-8-nitro- is compared with other similar compounds like quinoline, 2-chloro-4-methyl-, quinoline, 2-chloro-8-nitro-, and quinoline, 4-methyl-8-nitro-. The presence of different substituents on the quinoline ring structure results in variations in their chemical properties and biological activities.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Key Features
2-Chloro-4-methyl-8-nitroquinoline Cl (C2), CH₃ (C4), NO₂ (C8) C₁₀H₇ClN₂O₂ Nitro group enables redox activation; methyl enhances lipophilicity .
5-Chloro-8-(2-chloro-4-nitrophenoxy)quinoline Cl (C5), Cl-NO₂-phenoxy (C8) C₁₅H₈Cl₂N₂O₃ Phenoxy bridge introduces steric bulk; dual chloro groups increase toxicity potential .
N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline Cl (C2), CH₃ (C8), methoxy-aniline (C3) C₁₉H₁₈ClN₂O Methoxy-aniline enhances hydrogen bonding; potential CNS activity .
4-Chloro-8-(trifluoromethyl)quinoline Cl (C4), CF₃ (C8) C₁₀H₅ClF₃N Trifluoromethyl improves metabolic stability; lacks nitro redox activity .
2-Methyl-5-(4-morpholinyl)-8-nitroquinoline CH₃ (C2), morpholine (C5), NO₂ (C8) C₁₄H₁₄N₃O₃ Morpholine enhances solubility; nitro retained for bioactivation .
4-Amino-5-chloro-8-methoxyquinoline NH₂ (C4), Cl (C5), OCH₃ (C8) C₁₀H₉ClN₂O Amino and methoxy groups increase polarity; reduced membrane permeability .

Physicochemical Properties

  • Melting Points: this compound: 143°C . 4-Chloro-8-(trifluoromethyl)quinoline: Likely lower (CF₃ reduces crystallinity) . N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline: Not reported, but methoxy groups may elevate melting points due to hydrogen bonding .
  • Lipophilicity: Trifluoromethyl (CF₃) and methyl groups enhance lipophilicity, favoring blood-brain barrier penetration . Nitro and amino groups reduce logP values, impacting solubility .

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